![molecular formula C18H12N2O2S B7465055 1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one](/img/structure/B7465055.png)
1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one
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Overview
Description
1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one is a synthetic compound that has attracted significant interest in the scientific community due to its potential applications in drug development. This compound belongs to the class of benzofuran and quinazoline derivatives, which have been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.
Mechanism of Action
The mechanism of action of 1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one is not fully understood. However, studies have suggested that it may exert its anticancer activity by inhibiting the activity of various enzymes involved in cancer cell proliferation and survival, such as topoisomerase II and protein kinase C. It may also induce apoptosis, or programmed cell death, in cancer cells. Its antiviral and antibacterial activities may be due to its ability to disrupt the replication of the virus or bacteria.
Biochemical and Physiological Effects:
1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one has been shown to exhibit various biochemical and physiological effects. It has been found to inhibit the growth and proliferation of cancer cells, induce apoptosis, and inhibit the activity of various enzymes involved in cancer cell survival. It has also been shown to exhibit antiviral and antibacterial activities.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one in lab experiments is its potent anticancer, antiviral, and antibacterial activities. It is also relatively easy to synthesize and purify. However, one of the limitations of using this compound is that its mechanism of action is not fully understood, which may hinder its further development as a drug candidate.
Future Directions
There are several future directions for the research on 1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one. One direction is to further elucidate its mechanism of action, which may provide insights into its potential applications in drug development. Another direction is to optimize its structure to enhance its potency and selectivity against cancer cells, viruses, and bacteria. Additionally, studies can be conducted to evaluate its pharmacokinetic and pharmacodynamic properties, which are crucial for its further development as a drug candidate.
Synthesis Methods
The synthesis of 1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one involves the reaction of 2-amino-benzofuran and 4-chloro-2-thiophenecarbonyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is subsequently treated with ethyl chloroacetate to yield the final product. The purity of the compound can be confirmed by various analytical techniques such as NMR, IR, and mass spectrometry.
Scientific Research Applications
1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one has been extensively studied for its potential applications in drug development. It has been shown to exhibit potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. In addition, it has been found to possess antiviral activity against hepatitis C virus and antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).
properties
IUPAC Name |
1-(1-benzofuran-2-yl)-2-quinazolin-4-ylsulfanylethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N2O2S/c21-15(17-9-12-5-1-4-8-16(12)22-17)10-23-18-13-6-2-3-7-14(13)19-11-20-18/h1-9,11H,10H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTRSODSBVLMLT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(O2)C(=O)CSC3=NC=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Benzofuran-2-yl)-2-(quinazolin-4-ylthio)ethan-1-one |
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